N-(4'-chlorobiphenyl-4-yl)-4-methylbenzamide
Description
N-{4’-CHLORO-[1,1’-BIPHENYL]-4-YL}-4-METHYLBENZAMIDE is a chemical compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a chlorine substituent at the 4’ position and a benzamide group attached to the 4-position of the biphenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C20H16ClNO |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H16ClNO/c1-14-2-4-17(5-3-14)20(23)22-19-12-8-16(9-13-19)15-6-10-18(21)11-7-15/h2-13H,1H3,(H,22,23) |
InChI Key |
KHTVDWAHXXVGKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4’-CHLORO-[1,1’-BIPHENYL]-4-YL}-4-METHYLBENZAMIDE typically involves the following steps:
Suzuki Coupling Reaction: This reaction involves the coupling of o-chloronitrobenzene with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base under an inert atmosphere to form 4’-chloro-2-nitro-1,1’-biphenyl.
Reduction of Nitro Group: The nitro group in the intermediate is reduced to an amine using a reducing agent such as sodium borohydride (NaBH4) in the presence of a cobalt catalyst.
Amidation Reaction: The resulting amine is then reacted with 4-methylbenzoyl chloride in the presence of a base to form N-{4’-CHLORO-[1,1’-BIPHENYL]-4-YL}-4-METHYLBENZAMIDE.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-{4’-CHLORO-[1,1’-BIPHENYL]-4-YL}-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and biphenyl moieties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives, while oxidation and reduction can modify the functional groups present on the compound .
Scientific Research Applications
N-{4’-CHLORO-[1,1’-BIPHENYL]-4-YL}-4-METHYLBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4’-CHLORO-[1,1’-BIPHENYL]-4-YL}-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. For instance, similar compounds like boscalid act by inhibiting succinate dehydrogenase, an enzyme in the mitochondrial respiratory chain . This inhibition disrupts the electron transport chain and the tricarboxylic acid cycle, leading to cellular dysfunction .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobiphenyl: A monochlorobiphenyl carrying a chloro substituent at position 4.
Uniqueness
N-{4’-CHLORO-[1,1’-BIPHENYL]-4-YL}-4-METHYLBENZAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Unlike simpler biphenyl derivatives, it has a more complex structure that allows for diverse applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
